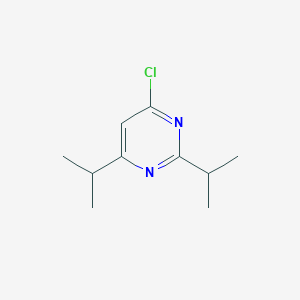
4-Chloro-2,6-diisopropylpyrimidine
説明
4-Chloro-2,6-diisopropylpyrimidine is a chemical compound with the molecular formula C10H15ClN2 . It has a molecular weight of 198.69 g/mol .
Synthesis Analysis
The synthesis of 2-anilinopyrimidines, which are similar to 4-Chloro-2,6-diisopropylpyrimidine, has been achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-diisopropylpyrimidine is represented by the InChI code: 1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 .Chemical Reactions Analysis
The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported . This process is efficient and results in the synthesis of 2-anilinopyrimidines .Physical And Chemical Properties Analysis
4-Chloro-2,6-diisopropylpyrimidine is a white crystalline solid . It is soluble in water and slightly soluble in organic solvents . The compound acts as a weak base with a pKa value of 6.3 and is stable under acidic conditions .科学的研究の応用
Synthesis of Pyrimidine Derivatives
4-Chloro-2,6-diisopropylpyrimidine: is a valuable intermediate in the synthesis of various pyrimidine derivatives. These derivatives are synthesized using organolithium reagents and are known for their regioselective nucleophilic substitution, which favors the formation of C-4 substituted products . This property is particularly useful in creating compounds with potential biological activity.
Development of Antimicrobial Agents
The chloropyrimidine structure of 4-Chloro-2,6-diisopropylpyrimidine makes it an excellent starting material for synthesizing antimicrobial agents. By introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring, researchers can develop new drugs with antibacterial properties .
Serotonin Receptor Studies
The introduction of hydrophobic side chains to the pyrimidine ring, such as those found in 4-Chloro-2,6-diisopropylpyrimidine , can enhance the binding affinity with serotonin (5-HT) receptor sites. This makes it a useful compound in studying the interaction between ligands and receptors, particularly in the context of neurotransmission .
Organolithium Chemistry Research
4-Chloro-2,6-diisopropylpyrimidine: is used in organolithium chemistry to explore the reactivity and selectivity of organolithium reagents. The compound’s reactivity at the C-4 position is of particular interest, providing insights into the synthesis of more complex molecules .
Material Science Applications
In material science, 4-Chloro-2,6-diisopropylpyrimidine can be used to modify the electronic properties of materials. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups that can alter the conductivity and other properties of materials .
Catalyst Development
The structure of 4-Chloro-2,6-diisopropylpyrimidine is conducive to the development of catalysts used in chemical synthesis. Its steric and electronic properties can be leveraged to create catalysts that improve the efficiency and selectivity of chemical reactions .
Pharmaceutical Research
As a building block in pharmaceutical research, 4-Chloro-2,6-diisopropylpyrimidine contributes to the development of new drugs. Its versatility in chemical reactions makes it a key component in the creation of compounds with potential therapeutic effects .
Microwave-Assisted Organic Synthesis
This compound is also utilized in microwave-assisted organic synthesis, a technique that accelerates chemical reactions. It serves as a precursor for the synthesis of anilinopyrimidine derivatives, which have various applications in medicinal chemistry .
Safety and Hazards
The safety data sheet for 4-Chloro-2,6-diaminopyrimidine, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
4-Chloro-2,6-diisopropylpyrimidine is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (snar) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biochemical processes, including dna and rna synthesis .
Result of Action
Pyrimidines and their derivatives are known to have a range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory activities .
特性
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBIAIVKOAUJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)
![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)


![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)